

What is the chemical structure of Hancinone C?

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Compound of Interest		
Compound Name:	Hancinone C	
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Hancinone C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hancinone C is a neolignan natural product isolated from plants of the Piper genus. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its characterization data, an exploration of its potential mechanism of action in neuroinflammation, and relevant experimental methodologies. This guide is intended to serve as a comprehensive resource for researchers investigating **Hancinone C** for potential therapeutic applications.

Chemical Structure and Properties

Hancinone C is a complex neolignan with the chemical formula $C_{23}H_{28}O_{6}$.[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.[1] The molecule features a central cyclohexadienone ring substituted with methoxy and allyl groups, and a trimethoxyphenylpropenyl side chain.

Chemical Structure:



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A summary of the key chemical and physical properties of **Hancinone C** is provided in Table 1.

Table 1: Physicochemical Properties of Hancinone C



Property	Value	Reference
Molecular Formula	C23H28O6	[1]
Molecular Weight	400.5 g/mol	[1]
IUPAC Name	4,5-dimethoxy-2-prop-2-enyl-4- [(E)-1-(3,4,5- trimethoxyphenyl)prop-1-en-2- yl]cyclohexa-2,5-dien-1-one	[1]
CAS Number	111843-10-8	[1]
Canonical SMILES	CC(=CC1=CC(=C(C(=C1)OC) OC)OC)C2(C=C(C(=O)C=C2O C)CC=C)OC	[1]
InChI Key	LNCSXXRCEFAYFK- XNTDXEJSSA-N	[1]

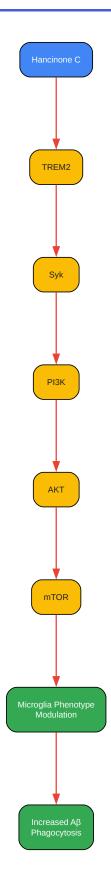
Biological Activity and Mechanism of Action

Recent studies have begun to elucidate the biological activities of **Hancinone C**, with a particular focus on its potential role in neuroinflammation and Alzheimer's disease (AD). Research suggests that hancinone may modulate the phenotype of microglia and enhance their ability to phagocytose amyloid-beta ($A\beta$) peptides.

Signaling Pathway

Hancinone has been shown to exert its effects on microglial cells through the TREM2/Syk/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating microglial activation and phagocytosis. Hancinone's modulation of this pathway suggests a potential therapeutic role in neurodegenerative diseases characterized by Aβ accumulation.





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Caption: Hancinone C signaling pathway in microglia.



Experimental Protocols

This section details the methodologies for key experiments related to the biological evaluation of **Hancinone C**.

Cell Culture and Treatment

Objective: To assess the effect of **Hancinone C** on microglial cells.

Cell Line: Human Microglia Clone 3 (HMC3) cells.

Protocol:

- Cell Culture: HMC3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Hancinone C** (e.g., 0.5 μ M, 2.5 μ M, 10 μ M). A vehicle control (e.g., DMSO) is run in parallel.
- Incubation: Cells are incubated with Hancinone C for a specified period (e.g., 24 hours)
 before downstream analysis.

Western Blot Analysis

Objective: To analyze the protein expression levels in the TREM2/Syk/PI3K/AKT/mTOR signaling pathway.

Protocol:

 Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

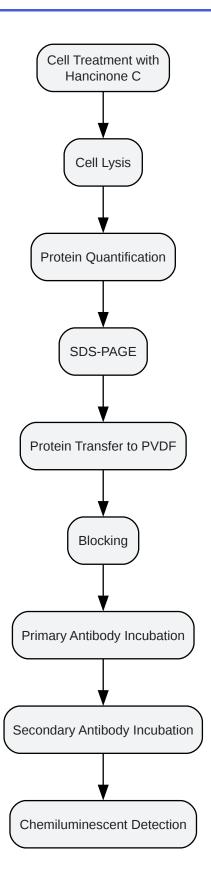






- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-Syk, p-AKT, p-mTOR, and their total forms), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.





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Caption: Western Blot experimental workflow.



Quantitative Data

Currently, there is limited publicly available quantitative data on the specific biological activities of **Hancinone C**, such as IC_{50} values for cytotoxicity or anti-inflammatory effects. The available research has focused on its mechanism of action at specific concentrations. Further studies are required to establish a comprehensive quantitative profile of **Hancinone C**'s bioactivities.

Conclusion

Hancinone C is a promising neolignan with demonstrated activity in modulating a key signaling pathway involved in neuroinflammation. The experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. Future research should focus on expanding the quantitative biological data for **Hancinone C**, including its efficacy in various disease models and a detailed pharmacokinetic and toxicological profile. The elucidation of a total synthesis route would also be invaluable for enabling broader and more in-depth studies.

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References

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